molecular formula C7H6F4N2O B14040341 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine

1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14040341
M. Wt: 210.13 g/mol
InChI Key: CRQMLKRNQRLQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6F4N2O. This compound is characterized by the presence of both fluorine and trifluoromethoxy groups, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

The synthesis of 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-fluoro-2-(trifluoromethoxy)aniline with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine is utilized in various fields of scientific research:

Mechanism of Action

The exact mechanism of action of 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific proteins or enzymes in biological systems, leading to various biochemical and physiological effects. The presence of fluorine and trifluoromethoxy groups may enhance its binding affinity and specificity towards certain molecular targets.

Properties

Molecular Formula

C7H6F4N2O

Molecular Weight

210.13 g/mol

IUPAC Name

[3-fluoro-2-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2O/c8-4-2-1-3-5(13-12)6(4)14-7(9,10)11/h1-3,13H,12H2

InChI Key

CRQMLKRNQRLQAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)(F)F)NN

Origin of Product

United States

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